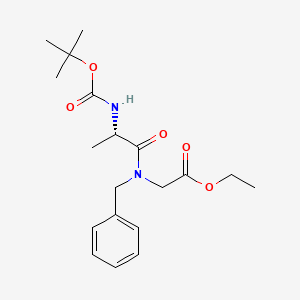

(S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate

Description

(S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate is a chiral synthetic intermediate characterized by a tert-butoxycarbonyl (Boc)-protected amine, a benzyl group, and an ethyl ester moiety. The (S)-configuration at the propanamide stereocenter confers enantioselectivity, making it valuable for applications in peptide synthesis and pharmaceutical chemistry. Its structure combines a rigid Boc-protected amino group with a flexible benzyl-acetate backbone, balancing stability and reactivity for further derivatization .

Properties

IUPAC Name |

ethyl 2-[benzyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-6-25-16(22)13-21(12-15-10-8-7-9-11-15)17(23)14(2)20-18(24)26-19(3,4)5/h7-11,14H,6,12-13H2,1-5H3,(H,20,24)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVGBJVGISYIDQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)C(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of an amide bond with the appropriate acid chloride or anhydride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield amines or alcohols, depending on the reagents used.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and enzymes.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The chiral center can interact with chiral environments in biological systems, leading to enantioselective effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations :

- Protecting Groups : The Boc group in the target compound offers acid-labile protection, contrasting with the hydrogenation-sensitive Cbz group in compounds .

- Aromatic Substituents : The benzyl group in the target compound enhances lipophilicity compared to the methoxynaphthyl group in , which may improve membrane permeability .

- Backbone Complexity: The bicyclic azetidinone in and the azetidinone-propanamide in introduce conformational rigidity, unlike the linear propanamide-ethyl ester backbone of the target compound .

Key Observations :

- Reagent Selection : EDC/DMAP-mediated coupling () achieves near-quantitative yields for propanamide-ethyl esters, whereas acid/base-driven methods () require crystallization for purification .

- Scalability : High yields (>95%) are common across analogs, suggesting robustness in amide bond formation .

Physicochemical Properties

Table 3: Analytical and Physical Data

Key Observations :

- Melting Points : Crystalline derivatives (e.g., and ) exhibit higher melting points (>100°C) due to rigid bicyclic structures or hydrogen-bonding networks .

- Solubility : Ethyl ester analogs (e.g., ) are likely soluble in ethyl acetate/hexane mixtures, whereas succinamide derivatives () partition into ether .

Biological Activity

(S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₃₂H₄₂N₄O₅

- Molecular Weight : 562.70 g/mol

This compound features a tert-butoxycarbonyl (Boc) group, which is known to enhance stability and solubility in biological systems.

Research indicates that (S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate exhibits significant inhibitory activity against specific enzymes involved in cellular processes. Notably, it has been shown to inhibit HSET (KIFC1), a mitotic kinesin crucial for centrosome clustering in cancer cells, leading to multipolar spindle formation and cell death in centrosome-amplified cancer cells .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit HSET with an IC₅₀ value in the micromolar range. For instance, a high-throughput screening revealed an IC₅₀ of approximately 2.7 μM against HSET, indicating strong potential as an anticancer agent .

Selectivity and Off-Target Effects

The selectivity of (S)-Ethyl 2-(N-benzyl-2-(tert-butoxycarbonylamino)-propanamido)acetate has been investigated through counter-screening against Eg5, another mitotic kinesin. The compound displayed high selectivity with minimal off-target effects, essential for reducing potential side effects in therapeutic applications .

Case Study 1: Cancer Cell Lines

In a study involving DLD1 human colon cancer cell lines, treatment with the compound resulted in a notable increase in multipolar mitoses, confirming its role as an HSET inhibitor. The percentage of multipolar mitoses increased significantly compared to untreated controls, highlighting its potential utility in cancer therapy .

| Cell Line | Treatment Concentration (μM) | Multipolar Mitoses (%) |

|---|---|---|

| DLD1 (4NCA) | 15 | 21 |

| DLD1 (4N) | 15 | 0 |

Case Study 2: Stability and Pharmacokinetics

Further studies assessed the pharmacokinetic properties of the compound. It exhibited a half-life of approximately 215 minutes in BALB/c mouse plasma stability assays, suggesting favorable metabolic stability which is crucial for drug development .

Q & A

Q. What are the key synthetic routes for (S)-Ethyl 2-(N-Benzyl-2-(tert-butoxycarbonylamino)propanamido)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential peptide coupling and Boc-protection strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates are coupled using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Ethyl ester formation is achieved via esterification of carboxylic acid precursors with ethanol under acidic catalysis. Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents critically impact yields. For instance, overuse of coupling reagents can lead to racemization at the chiral center .

Q. How is the stereochemical integrity of the (S)-configured chiral center verified during synthesis?

Chiral purity is confirmed using polarimetry ([α]D measurements) and chiral HPLC. For example, a study on similar Boc-protected ethyl esters reported [α]D values ranging from +36.0 to -17.8 (c = 0.3–1.0 in CHCl₃ or CH₂Cl₂) depending on substituents. Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers, ensuring >98% enantiomeric excess (ee) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm backbone connectivity and Boc/benzyl group integration (e.g., tert-butyl protons at δ 1.4 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+Na]⁺ peaks matching calculated m/z within 3 ppm error) .

- IR : Detection of amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and ester carbonyl stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the N-benzyl and Boc groups influence reactivity in further functionalization?

The Boc group provides steric shielding to the amine, reducing undesired nucleophilic side reactions. However, the benzyl group’s electron-donating nature can destabilize intermediates during acid-catalyzed deprotection. Computational studies on analogous compounds suggest that benzyl-substituted amides exhibit 10–15% slower hydrolysis rates compared to alkyl analogs due to resonance stabilization .

Q. What strategies mitigate racemization during amide bond formation involving this compound?

Racemization is minimized by:

Q. How can diastereomeric byproducts be resolved during synthesis?

Diastereomers (e.g., from incomplete stereocontrol) are separable via flash chromatography (hexane/EtOAc gradients) or preparative HPLC. For example, a diastereomeric mixture (d.e. 56%) of a related Boc-protected dipeptide was resolved using silica gel columns with CH₂Cl₂/MeOH (15:1), achieving >95% purity .

Q. What is the compound’s role in synthesizing bioactive molecules, and how is its efficacy quantified?

This compound serves as a key intermediate in cholesterol absorption inhibitors (e.g., AZD4121). In vitro assays measure IC₅₀ values against target proteins (e.g., NPC1L1 transporter), with optimized derivatives showing IC₅₀ < 100 nM. Metabolic stability is assessed via liver microsome assays, where ethyl ester moieties often enhance bioavailability compared to carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.